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Compound of Interest

Compound Name: Elvitegravir

Cat. No.: B1684570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the use of elvitegravir (EVG), an integrase

strand transfer inhibitor (INSTI), in the context of post-exposure prophylaxis (PEP) against HIV-

1. This document details its mechanism of action, pharmacokinetic profile, clinical trial

protocols, and key data on efficacy and tolerability.

Mechanism of Action
Elvitegravir is an antiretroviral drug that specifically targets the HIV-1 integrase enzyme.[1][2]

This enzyme is crucial for the viral replication cycle, as it facilitates the integration of viral DNA,

transcribed from the viral RNA genome, into the host cell's DNA.[3][4] By inhibiting the strand

transfer step of this process, elvitegravir effectively blocks the formation of the HIV-1 provirus,

thereby preventing the propagation of the viral infection.[1] Elvitegravir does not inhibit human

topoisomerase enzymes, indicating its specificity for the viral target.[1]
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Elvitegravir's mechanism of action in the HIV lifecycle.

Pharmacokinetics of Elvitegravir in PEP
The pharmacokinetic (PK) profile of elvitegravir necessitates co-administration with a

pharmacoenhancer, such as cobicistat or ritonavir.[5] Elvitegravir is primarily metabolized by

the cytochrome P450 enzyme CYP3A and secondarily by UGT1A1/3.[1][6] The booster inhibits

CYP3A, which significantly increases elvitegravir's plasma concentration and extends its half-

life, permitting a convenient once-daily dosing schedule for PEP.[3][5]

Key Pharmacokinetic Parameters (Boosted Elvitegravir)
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Parameter Value / Description Source(s)

Metabolism

Primarily CYP3A,
secondarily UGT1A1/3
glucuronidation.

[1][6]

Booster
Cobicistat or Ritonavir (CYP3A

inhibitors).
[3][5]

Time to Peak (Tmax)
~4 hours when taken with

food.
[1]

Plasma Half-life (T½) ~8.7 to 9.5 hours. [1][5]

Protein Binding
98-99% bound to plasma

proteins.
[6]

Excretion
~95% recovered in feces, ~7%

in urine.
[1]

| Food Effect| Bioavailability is enhanced when taken with a meal. |[1] |

Considerations for Drug Interactions: Due to its reliance on CYP3A metabolism, co-

administration of elvitegravir with strong CYP3A inducers (e.g., rifampicin, St. John's wort,

certain anticonvulsants) is contraindicated as it can lead to reduced elvitegravir concentrations

and potential loss of efficacy.[7]

Clinical Research Protocols for Elvitegravir-Based
PEP
Research on elvitegravir for PEP has primarily involved prospective, open-label, single-arm

cohort studies, often comparing outcomes to historical control groups.[8][9]

Generalized Protocol for a Prospective Cohort Study:

Study Design: A prospective, open-label, single-center or multi-center study to evaluate the

completion rate, safety, and tolerability of a single-tablet regimen (STR) of

elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate (E/C/F/TDF) or tenofovir

alafenamide (E/C/F/TAF) for HIV PEP.[10][11]
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Participant Selection:

Inclusion Criteria: HIV-uninfected adults seeking care within 72 hours of a high-risk sexual

or other non-occupational exposure to HIV.[11][12]

Exclusion Criteria: Known HIV-positive status, exposure from a source known to have

resistance to integrase inhibitors, severe renal impairment, or contraindications to any of

the study drugs.[13]

Intervention:

Regimen: One tablet of E/C/F/TDF or E/C/F/TAF taken orally, once daily, with food for 28

consecutive days.[10][11]

Initiation: The first dose should be administered as soon as possible after the exposure,

and no later than 72 hours.[12]

Data Collection and Follow-up Schedule:

Baseline (Day 0): Perform rapid HIV antigen/antibody test, screen for STIs (syphilis,

chlamydia, gonorrhea), hepatitis B and C, and conduct a pregnancy test where applicable.

Collect baseline renal and hepatic function data.[12][14]

Week 2 & 4 (During PEP): Monitor for adverse events, assess medication adherence, and

repeat blood counts and liver function tests.[15]

Week 4 / Day 28 (End of PEP): Assess regimen completion and conduct final safety labs.

Post-PEP Follow-up (e.g., Week 8, 12, 24): Repeat HIV testing to determine final HIV

status and monitor for any delayed adverse events.[11]
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PEP Clinical Trial Workflow
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A typical workflow for an elvitegravir-based PEP clinical study.

Quantitative Data from Clinical Studies
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Elvitegravir-based single-tablet regimens have demonstrated favorable tolerability and high

completion rates compared to older, more complex PEP regimens.

Table 1: PEP Regimen Completion Rates

PEP Regimen
Study Population
(n)

Completion Rate Source(s)

E/C/F/TDF (Quad
Pill)

100 71% [8][16]

E/C/F/TDF 234 92% [9][10]

E/C/F/TAF 98 82% [11][17]

TDF/FTC +

Raltegravir (Control)
Historical 57% [8][16]

| AZT/3TC + Protease Inhibitor (Control) | Historical | 39% |[8][16] |

Table 2: Incidence of Common Adverse Events (E/C/F/TDF PEP Study)

Adverse Event
E/C/F/TDF
"Quad Pill" (%)

TDF/FTC +
Raltegravir (%)

AZT/3TC + PI
(%)

Source(s)

Abdominal
Discomfort /
Gas

42% N/A N/A [8]

Diarrhea 38% 21% 58.8% [16]

Fatigue 28% N/A N/A [8]

Nausea /

Vomiting
28% N/A N/A [8]

Headache 14% 15% N/A [8][18]

| Dizziness | 6% | 10% | 8.4% |[16] |
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In the cited studies, most adverse events were mild to moderate and did not lead to medication

discontinuation.[10][16] No HIV seroconversions were reported among participants who

completed the E/C/F/TDF or E/C/F/TAF regimens for PEP.[11][16]

Preclinical Research Models
Recent advancements in PEP research have focused on novel drug delivery systems to

improve ease of use and adherence. A topical insert containing Tenofovir Alafenamide (TAF)

and Elvitegravir (EVG) has shown significant promise in preclinical macaque models for on-

demand vaginal or rectal PEP.[19][20]

In non-human primate studies, a TAF/EVG insert administered vaginally 4 hours post-exposure

to SHIV (Simian-Human Immunodeficiency Virus) resulted in 100% protection.[19] These highly

promising preclinical results have led to Phase 1 clinical trials to assess the safety and

pharmacokinetics of the insert in humans, which have found the insert to be well-tolerated

while delivering high mucosal drug concentrations.[21][22]

TAF/EVG Insert Development Pipeline

Product Concept
(Topical TAF/EVG Insert)

Preclinical Efficacy
(Macaque SHIV Model)

Phase 1 Clinical Trial
(Human Safety & PK)
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(100% Protection) Future Efficacy Trials
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Research and development pipeline for the TAF/EVG topical insert.

Summary and Future Directions
Elvitegravir, as part of a once-daily single-tablet regimen, is a safe, well-tolerated, and

effective option for HIV PEP.[8][9] Clinical studies highlight its superior completion rates

compared to older, multi-pill, twice-daily regimens, a critical factor for the successful

implementation of a 28-day prophylactic course.[8] The primary challenges are related to

managing common, though typically mild, gastrointestinal and neurological side effects.
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Future research is focused on improving delivery mechanisms to create more discreet, on-

demand prevention options. The TAF/EVG topical insert represents a significant step in this

direction, with a strong preclinical evidence base and promising early clinical data that could

expand the toolkit for HIV prevention.[19][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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